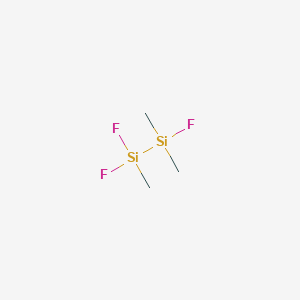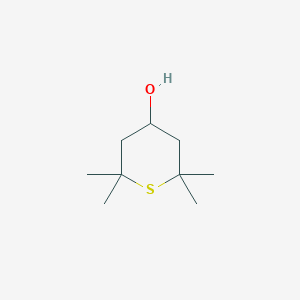
1,1,2-Trifluoro-1,2,2-trimethyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Trifluoro-1,2,2-trimethyldisilane is an organosilicon compound with the molecular formula C3H9F3Si2 It is characterized by the presence of three fluorine atoms and two silicon atoms, making it a unique member of the disilane family
Méthodes De Préparation
The synthesis of 1,1,2-Trifluoro-1,2,2-trimethyldisilane typically involves the reaction of trimethylsilyl fluoride with a suitable fluorinating agent under controlled conditions. One common method includes the use of copper(I) bromide as a catalyst in the silylation of 1,1,2-trifluoroethenylzinc reagent with trimethylsilyl chloride . This reaction is scalable and can be adapted to other trialkyl halosilanes.
Industrial production methods often involve the use of photochlorination techniques, where the compound is synthesized from precursors like HCFC-133a (CF3CH2Cl) through a series of chlorination and fluorination steps .
Analyse Des Réactions Chimiques
1,1,2-Trifluoro-1,2,2-trimethyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other fluorinated by-products.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen fluoride, chlorine gas, and various organometallic reagents. Major products formed from these reactions depend on the specific conditions and reagents used but often include fluorinated silanes and silicon-based materials .
Applications De Recherche Scientifique
1,1,2-Trifluoro-1,2,2-trimethyldisilane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of fluorinated organic molecules and polymers.
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for imaging agents.
Mécanisme D'action
The mechanism by which 1,1,2-Trifluoro-1,2,2-trimethyldisilane exerts its effects involves the interaction of its silicon-fluorine bonds with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which stabilize the silicon centers and facilitate various reactions .
Comparaison Avec Des Composés Similaires
1,1,2-Trifluoro-1,2,2-trimethyldisilane can be compared with other halogen-substituted disilanes, such as:
- 1,1,1-Trimethyldisilane (H3SiSiMe3)
- 1,1,1-Trichloro-2,2,2-trimethyldisilane (Cl3SiSiMe3)
- 1,1,1-Tribromo-2,2,2-trimethyldisilane (Br3SiSiMe3)
These compounds share similar structural features but differ in their reactivity and applications due to the nature of the halogen substituents. The presence of fluorine atoms in this compound imparts unique electronic properties, making it more reactive and suitable for specific applications compared to its chloro- and bromo-substituted counterparts .
Propriétés
Numéro CAS |
15063-60-2 |
|---|---|
Formule moléculaire |
C3H9F3Si2 |
Poids moléculaire |
158.27 g/mol |
Nom IUPAC |
difluoro-[fluoro(dimethyl)silyl]-methylsilane |
InChI |
InChI=1S/C3H9F3Si2/c1-7(2,4)8(3,5)6/h1-3H3 |
Clé InChI |
WHXBXZAOQKALJY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(F)[Si](C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B14713957.png)




![7,7-Dimethylbicyclo[2.2.1]heptan-1-ol](/img/structure/B14713975.png)
![3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14713980.png)


![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-chloro-7-[(6,11-dihydro-6,11-dioxo-2-phenylnaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14713992.png)


